molecular formula C15H21N B2855048 N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine CAS No. 132365-02-7

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Cat. No.: B2855048
CAS No.: 132365-02-7
M. Wt: 215.34
InChI Key: XLFNQQVWGHEPGW-UHFFFAOYSA-N
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Description

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine: is an organic compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound is characterized by the presence of a benzyl group and two but-3-en-1-yl groups attached to a central amine nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine can be achieved through several methods. One common method involves the reaction of benzylamine with 4-bromo-1-butene in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the electrophilic carbon of the 4-bromo-1-butene, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-Benzyl-N-(3-butenyl)amine
  • N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine
  • N-Benzyl-N-(but-3-en-1-yl)-l4-boranamine

Comparison: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is unique due to its specific structure, which includes two but-3-en-1-yl groups attached to the amine nitrogen. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and applications .

Properties

IUPAC Name

N-benzyl-N-but-3-enylbut-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFNQQVWGHEPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CCC=C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12 g Benzylamine and 25 g 4-bromo-1-buten were added to a suspension of 46 g potassium carbonate in 150 mL DMF and the mixture was heated at 50° C. for 16 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with water and brine, dried, concentrated, and purified by chromatographie on silica gel (hexane/ethyl acetate 50:1) to yield 18.3 g of the desired product. (M+H)+: 230
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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